molecular formula C16H18O4 B455573 Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate CAS No. 402719-22-6

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

Cat. No. B455573
M. Wt: 274.31g/mol
InChI Key: LKHFCXQFUNMHMM-UHFFFAOYSA-N
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Description

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents. In

Mechanism Of Action

The mechanism of action of Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, it has been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viral pathogens such as HIV and HCV.

Advantages And Limitations For Lab Experiments

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been well characterized. Additionally, it exhibits low toxicity and is well-tolerated by experimental animals. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate. One potential avenue is the development of new therapeutic agents based on the compound's pharmacological properties. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method and to develop new methods for administering the compound in experimental settings.
Conclusion
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a promising compound with various pharmacological properties that make it a potential candidate for the development of new therapeutic agents. Its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potent antioxidant properties, make it a valuable tool for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can be synthesized by using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropylphenol with 2-furoic acid, followed by esterification using methanol and sulfuric acid. The resulting methyl ester is then subjected to a reaction with paraformaldehyde and sodium hydroxide to yield the final product.

Scientific Research Applications

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been found to possess various pharmacological properties that make it a promising candidate for the development of new therapeutic agents. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been found to possess potent antioxidant properties that make it useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

methyl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-11(2)12-4-6-13(7-5-12)19-10-14-8-9-15(20-14)16(17)18-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHFCXQFUNMHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

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